8,10-Dioxa-1,4-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
CAS No. |
219749-65-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
8,10-dioxa-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(3-8-1)4-10-6-11-5-7/h8-9H,1-6H2 |
InChI Key |
FVSDRCXPRNXLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CN1)COCOC2 |
Origin of Product |
United States |
Synthetic Strategies for 8,10 Dioxa 1,4 Diazaspiro 5.5 Undecane and Its Functionalized Analogs
Multicomponent Reaction Approaches to Dioxa-Diazaspiro[5.5]undecane Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone for the efficient synthesis of complex molecules like diazaspiro[5.5]undecane derivatives. mdpi.comnih.gov
A prominent strategy for synthesizing derivatives such as diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-triones involves a one-pot, three-component condensation. researchgate.net This reaction typically combines an aromatic aldehyde, urea, and a cyclic 1,3-dicarbonyl compound like 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione. researchgate.net The process assembles the spirocyclic core with high efficiency, demonstrating the power of MCRs in building complex heterocyclic systems. Similarly, terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones can be synthesized via a three-component Knoevenagel–Diels–Alder reaction involving a diterpenoid enone, an aldehyde, and Meldrum's acid, catalyzed by L-proline (B1679175). researchgate.net
Table 1: Three-Component Synthesis of Diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield Range |
|---|---|---|---|---|
| Aromatic Aldehydes | Urea | 2,2-butylidene-1,3-dioxane-4,6-dione | Solvent-free, 80°C | 49% - 63% |
Data sourced from research on solvent-free and catalyst-free synthesis methods. researchgate.net
In line with the principles of green chemistry, catalyst-free and solvent-free methodologies have been successfully developed for the synthesis of dioxa-diazaspiro[5.5]undecane derivatives. researchgate.net The three-component reaction of aromatic aldehydes, urea, and specific 1,3-dioxane-4,6-dione (B14002328) derivatives can proceed efficiently by simply heating the mixture of reactants. researchgate.net This approach offers significant advantages, including the absence of solvent pollution, mild reaction conditions, and simplified workup procedures. researchgate.net The optimal results for this method are typically achieved at a temperature of 80°C; the introduction of organic solvents has been observed to decrease the reaction yield. researchgate.net
Cascade Cyclization and Michael Addition Protocols
Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. This strategy is highly effective for constructing complex cyclic systems. The aza-Michael addition, a reaction between a nucleophilic amine and an electron-deficient alkene, is a key step in many cascade sequences for building nitrogen-containing heterocycles. frontiersin.orgnih.gov
In the context of spirocycle synthesis, a notable methodology involves a cascade cyclization initiated by a double Michael addition. For the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, N,N-dimethyl barbituric acid is reacted with diarylideneacetone derivatives. researchgate.net This [5+1] double Michael addition reaction proceeds in the presence of a base like diethylamine (B46881) at ambient temperature, affording the diazaspiro[5.5]undecane products in excellent yields, often up to 98%. researchgate.net This protocol highlights the efficiency of cascade processes in forming multiple C-C and C-N bonds stereoselectively in a single step. researchgate.net While this example illustrates the synthesis of a diaza- rather than a dioxa-diaza-spirocycle, the underlying principle of using a cascade Michael addition is a powerful and adaptable strategy for the broader family of diazaspiro[5.5]undecanes.
Advanced Catalytic Systems in Dioxa-Diazaspiro[5.5]undecane Synthesis
The use of catalysts is pivotal in modern organic synthesis to enhance reaction rates, improve yields, and control selectivity. The synthesis of dioxa-diazaspiro[5.5]undecane and its analogs has benefited significantly from the application of various catalytic systems.
Both Brønsted and Lewis acids are effective catalysts for the reactions involved in forming spirocyclic systems. Brønsted acids, such as p-toluenesulfonic acid (p-TSA), have been utilized to devise facile and environmentally friendly approaches for synthesizing diazaspiro[5.5]undecane-1,5,9-trione derivatives, sometimes in conjunction with ultrasound irradiation. researchgate.net These acids catalyze key condensation and cyclization steps by protonating carbonyl groups, thereby activating them towards nucleophilic attack. nih.govnih.gov
Lewis acids, on the other hand, function by accepting an electron pair. While specific examples for the 8,10-dioxa-1,4-diazaspiro[5.5]undecane core are specialized, Lewis acid catalysis is a well-established strategy for related annulation reactions that form heterocyclic cores. rsc.orgrsc.org For instance, Lewis acids can activate substrates in domino reactions, facilitating bond formations required for the construction of complex molecular architectures. rsc.org
Table 2: Comparison of Catalytic Approaches
| Catalyst Type | Example | Role in Synthesis | Key Advantages |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Catalyzes condensation and cyclization steps by activating carbonyl groups. | Mild conditions, environmental friendliness. researchgate.net |
| Lewis Acid | Metal Triflates (e.g., In(OTf)₃) | Activates substrates for annulation and cycloaddition reactions. | High efficiency in forming cyclic structures. nih.govrsc.org |
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile catalysts and environmentally benign reaction media. acgpubs.org Their unique properties, such as low vapor pressure, thermal stability, and tunable solvating ability, make them attractive for organic synthesis. nih.govnih.gov
In the synthesis of heterocyclic compounds, acidic ionic liquids like 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate ([bnmim][HSO4]) have been shown to be effective catalysts for multicomponent reactions. acgpubs.org These ILs can act as both the catalyst and the solvent, facilitating reactions under mild, often solvent-free, conditions. A key advantage of using ionic liquids is their potential for recyclability; after reaction completion, the product can be extracted, and the ionic liquid can be recovered and reused in subsequent runs with minimal loss of activity. acgpubs.org This approach offers a clean, efficient, and high-yield pathway for the synthesis of complex molecules. acgpubs.org
Green Chemistry Principles in Spirocyclic Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of spirocyclic compounds, this often involves the use of alternative energy sources like ultrasound and microwave irradiation to enhance reaction efficiency and minimize waste. mdpi.com
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. bohrium.comdntb.gov.ua The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. bohrium.com This method offers a green alternative to conventional heating by reducing reaction times from hours or days to mere minutes, often leading to higher yields and product purity. nih.gov
Ultrasound-assisted synthesis has been successfully applied to a variety of heterocyclic compounds, including spiro derivatives. nih.govresearchgate.net For instance, catalyst-free, multi-component reactions in aqueous media under ultrasonic irradiation have been developed for the synthesis of various heterocycles, showcasing the method's alignment with green chemistry principles by avoiding harsh conditions and toxic catalysts. nih.gov The advantages include lower costs, excellent yields, and simpler workup procedures compared to traditional methods. nih.gov
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for a Model Reaction
| Parameter | Ultrasound Irradiation | Conventional Method (Silent) | Reference |
|---|---|---|---|
| Solvent | Water | Water | nih.gov |
| Catalyst | None | None | nih.gov |
| Reaction Time | 1 hour | 4 hours | nih.gov |
| Yield | 96% | 80% | nih.gov |
This table illustrates the typical enhancements observed in a catalyst-free reaction for synthesizing dihydroquinolines, a principle applicable to other heterocyclic syntheses.
Microwave-assisted organic synthesis is another cornerstone of green chemistry, providing a highly efficient method for heating chemical reactions. rsc.orgresearchgate.net Unlike conventional heating, microwave irradiation heats the entire sample volume simultaneously and uniformly, leading to a rapid increase in temperature and significantly accelerated reaction rates. researchgate.net This technique has been extensively used in the synthesis of spiro heterocycles, offering advantages such as improved yields, shorter reaction times, and the reduction of byproducts. rsc.orgdergipark.org.tr
The synthesis of spiro[5.5]undecane derivatives has been shown to benefit greatly from microwave irradiation. In one study, the reaction time for the synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione was reduced from 2-3 hours under conventional conditions to just 15-20 minutes using microwave heating, with yields reaching up to 98%. dergipark.org.tr Microwave-assisted multicomponent domino reactions have also been developed for the synthesis of spiro compounds, further exemplifying the efficiency and environmental benefits of this approach. mdpi.com
Table 2: Microwave-Assisted vs. Conventional Synthesis of a Spiro[5.5]undecane Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Microwave-Assisted | 15-20 minutes | up to 98% | dergipark.org.tr |
| Conventional (Room Temp) | 2-3 hours | Not specified, but lower efficiency | dergipark.org.trresearchgate.net |
Regioselectivity and Stereoselectivity Control in Spiro[5.5]undecane Ring Formation
Controlling the spatial arrangement of atoms is a critical challenge in the synthesis of complex three-dimensional structures like spiro[5.5]undecanes. Regioselectivity (control of where a reaction occurs) and stereoselectivity (control of the 3D orientation of the products) are paramount for obtaining the desired biologically active isomer.
Strategies to achieve this control often involve the use of specific catalysts, solvents, or reaction conditions. For example, a biocatalytic [5+1] double Michael addition has been developed for the stereoselective synthesis of spiro[5.5]undecane derivatives. researchgate.net Using the enzyme d-aminoacylase, this method yielded almost exclusively the cis isomers of the products, demonstrating excellent stereocontrol. researchgate.net Similarly, the Diels-Alder reaction, a powerful tool for ring formation, has been employed to produce terpenyl-substituted 2,4-dioxaspiro[5.5]-undecanes with high regioselectivity. researchgate.net
The choice of solvent can also play a crucial role in directing the stereochemical outcome. In one spiroannelation reaction, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) significantly altered the ratio of the diastereomeric spiro[5.5]undecane products formed. researchgate.net Furthermore, Lewis acid-catalyzed reactions have been used to achieve highly regioselective and chemoselective coupling in the ring-opening of spiro-epoxyoxindoles, a principle applicable to the controlled formation of other spirocyclic systems. rsc.org
Derivatization and Functionalization during Synthesis
For diazaspiro[5.5]undecane systems, which are structurally related to this compound, extensive derivatization has been explored. Bioactive compounds based on this core often feature substituents at the nitrogen positions (e.g., position 1 and 9 in 1,9-diazaspiro[5.5]undecane). nih.gov Versatile synthetic routes allow for the introduction of a wide range of substituents, including aryl and alkyl groups, at different positions on the scaffold. researchgate.net For instance, the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent enzyme inhibitors involved exploring various substitutions, including phenethyl groups at position 9 and substituted pyridyl moieties at position 4. researchgate.net These modifications are crucial for tuning the molecule's interaction with biological targets.
Table 3: Examples of Functionalized Diazaspiro[5.5]undecane Analogs and their Applications
| Core Scaffold | Position of Functionalization | Introduced Group(s) | Potential Application | Reference(s) |
|---|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Position 9 | Various substituents | Treatment of obesity, pain | nih.govnih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Position 4 and 9 | Aryl and phenethyl groups | sEH inhibitors for chronic kidney disease | nih.gov |
| 3,9-Diazaspiro[5.5]undecane | Position 3 | Benzamide (B126) derivatives | GABAA receptor antagonists | soton.ac.uk |
Chemical Reactivity and Transformation Mechanisms Within the 8,10 Dioxa 1,4 Diazaspiro 5.5 Undecane System
Exploration of Reaction Mechanisms for Spirocyclic Formation
The synthesis of dioxa-diazaspiro[5.5]undecane derivatives often employs one-pot, multicomponent reactions, which offer efficiency by forming multiple bonds in a single operation. One prominent mechanism is a three-component condensation reaction. researchgate.net For instance, derivatives such as diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-triones have been synthesized by reacting an aromatic aldehyde, urea, and a derivative of 1,3-dioxane-4,6-dione (B14002328) (e.g., 2,2-butylidene-1,3-dioxane-4,6-dione) under solvent-free and catalyst-free conditions. researchgate.net The proposed mechanism for this reaction is a condensation cascade. researchgate.net
Another significant mechanistic pathway for constructing related spiro[5.5]undecane systems is the Knoevenagel/Diels-Alder domino reaction. researchgate.net This strategy has been used to prepare highly substituted spiro researchgate.netresearchgate.netundecane-1,5,9-triones. researchgate.net The reaction involves a three-component condensation of an aromatic aldehyde, Meldrum's acid, and a dienophile, catalyzed by an organocatalyst like aniline (B41778) or an amino acid. researchgate.net The sequence is proposed to proceed through a tandem Knoevenagel condensation, followed by an intermolecular Michael addition and an intramolecular Michael addition to construct the spirocyclic framework. researchgate.net This approach allows for the creation of complex molecules with high diastereoselectivity. researchgate.net
Substituent Effects on Reaction Kinetics and Selectivity
Substituents on the starting materials play a critical role in influencing the kinetics and selectivity of the spirocyclic formation. In the three-component synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives, the nature of the substituent on the aromatic aldehyde has a discernible effect on the reaction yield, which can be correlated with reaction speed. researchgate.net
Research indicates that electron-withdrawing or electron-donating groups on the aromatic aldehyde can modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate of the initial condensation step. The reaction conditions are also crucial; for example, the synthesis of these trione (B1666649) derivatives achieves optimal results at 80°C under solvent-free conditions, with the addition of organic solvents reportedly decreasing the yield. researchgate.net
The table below summarizes the effect of different substituents on the aromatic aldehyde on the yield of the corresponding diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivative. researchgate.net
| Aromatic Aldehyde Substituent | Yield (%) |
| 4-Cl | 63 |
| 2-Cl | 61 |
| 4-Br | 60 |
| 4-F | 58 |
| 4-CH₃ | 55 |
| H | 52 |
| 4-OCH₃ | 49 |
In catalyst-driven domino reactions, substituents and the choice of catalyst are paramount for achieving high selectivity. researchgate.net The l-proline (B1679175) catalyzed three-component Knoevenagel-Diels-Alder reaction for synthesizing terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones proceeds with high regioselectivity. researchgate.net Furthermore, using specific organocatalysts in similar reactions has been shown to produce spiro researchgate.netresearchgate.netundecane-1,5,9-triones with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 97% ee). researchgate.net
Intramolecular Rearrangements in Dioxa-Diazaspiro[5.5]undecane Derivatives
While specific intramolecular rearrangements of the 8,10-dioxa-1,4-diazaspiro[5.5]undecane core are not extensively documented, related diazaspiro[5.5]undecane systems utilize such transformations as key synthetic steps. A notable example is the use of the Curtius rearrangement in the synthesis of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives. nih.gov
In this synthetic route, a carboxylic acid precursor is converted into an acyl azide (B81097) using diphenylphosphoryl azide. nih.gov This acyl azide then undergoes a thermal Curtius rearrangement to yield an isocyanate intermediate. nih.gov This isocyanate is a critical component that subsequently participates in an intramolecular ring-closing reaction to form the desired diazaspiro compound. nih.gov This example demonstrates how intramolecular rearrangements can be strategically employed to construct complex spirocyclic architectures within the broader diazaspiro[5.5]undecane family. nih.gov
Functional Group Interconversions on the Spiro Core
The this compound core serves as a scaffold that can be further modified through various functional group interconversions. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical and biological properties of the molecule. nih.govsoton.ac.uk
Nitrogen atoms within the diazaspiro rings are common sites for functionalization. For example, in the 1,9-diazaspiro[5.5]undecane series, the nitrogen at position 9 is often substituted via reactions with alkyl chlorides, carboxylic acids, or acyl chlorides to introduce a wide range of substituents. nih.gov Similarly, in studies of 3,9-diazaspiro[5.5]undecane-based compounds, the conversion of a simple acetamide (B32628) group to a benzamide (B126) on the spiro core resulted in a significant improvement in biological binding affinity. soton.ac.uk
Carbon-carbon bond-forming reactions are also employed to elaborate the spirocyclic framework. The Suzuki reaction has been successfully used to modify a bromophenyl-substituted 2,4-dioxaspiro[5.5]undecanone. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the introduction of complex aryl or vinyl groups, demonstrating a powerful method for functionalizing the carbocyclic portion of the spiro system. researchgate.net
The table below provides examples of functional group interconversions performed on related diazaspiro[5.5]undecane cores.
| Spiro Core | Starting Functional Group | Reagents | Resulting Functional Group | Reference |
| 3,9-Diazaspiro[5.5]undecane | Acetamide | Benzoyl chloride | Benzamide | soton.ac.uk |
| 1,9-Diazaspiro[5.5]undecane | N-H (amine) | Aroyl chlorides | N-Aroyl | nih.gov |
| 2,4-Dioxaspiro[5.5]undecanone | Bromophenyl | 3,4,5-(trimethoxyphenyl)boronic acid, Pd catalyst | Biphenyl-substituted core | researchgate.net |
These transformations highlight the versatility of the diazaspiro[5.5]undecane scaffold, allowing for systematic structural modifications at both nitrogen and carbon centers to develop analogues with tailored properties. researchgate.netnih.gov
Spectroscopic and Diffraction Based Structural Elucidation of Dioxa Diazaspiro 5.5 Undecane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 8,10-Dioxa-1,4-diazaspiro[5.5]undecane, both ¹H and ¹³C NMR would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity. The expected spectrum of this compound would show distinct signals for the protons on the piperazine (B1678402) and dioxane rings. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Protons closer to these heteroatoms would be expected to resonate at a lower field (higher ppm values). Spin-spin coupling patterns would help to establish the connectivity between adjacent protons.
Hypothetical ¹H NMR Data for this compound (Note: This table is a hypothetical representation for illustrative purposes due to the absence of experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Protons on piperazine ring |
| Data not available | Data not available | Data not available | Protons on dioxane ring |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to. The spiro carbon atom, being bonded to two oxygen and two carbon atoms, would have a characteristic chemical shift.
Hypothetical ¹³C NMR Data for this compound (Note: This table is a hypothetical representation for illustrative purposes due to the absence of experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Spiro carbon (C5) |
| Data not available | Carbons adjacent to nitrogen |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine groups in the piperazine ring), C-N stretching, C-O stretching (from the dioxane ring), and C-H stretching and bending vibrations.
Hypothetical IR Data for this compound (Note: This table is a hypothetical representation for illustrative purposes due to the absence of experimental data.)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Medium-Weak | N-H Stretch |
| Data not available | Strong | C-H Stretch |
| Data not available | Medium | C-N Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would be expected to show a prominent peak for the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the spirocyclic structure and could be used to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction studies on various spiro[5.5]undecane derivatives have successfully elucidated their molecular structures. For instance, the crystal structures of several 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives have been determined, revealing key structural parameters. researchgate.netresearchgate.net These studies provide a foundational understanding of the geometric constraints and preferences within the spiro[5.5]undecane framework.
A study on 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione revealed that it crystallizes in the triclinic space group P-1. researchgate.net Similarly, derivatives such as 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and its 3,4,5-trimethoxybenzylidene counterpart have been characterized, crystallizing in the orthorhombic (Pna21) and triclinic (P-1) space groups, respectively. researchgate.net
The following table summarizes the crystallographic data for some representative dioxaspiro[5.5]undecane derivatives:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | C₁₇H₁₉NO₄ | Triclinic | P-1 | 7.0264 | 7.8523 | 14.102 | 94.75 | 98.14 | 96.29 |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | C₂₀H₂₂O₇ | Orthorhombic | Pna21 | 10.182 | 11.828 | 14.356 | 90 | 90 | 90 |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | C₂₀H₂₂O₇ | Triclinic | P-1 | 8.7807 | 9.4383 | 11.450 | 98.64 | 103.28 | 99.44 |
These data highlight the diversity in crystal packing and symmetry that can be expected for derivatives of the dioxa-diazaspiro[5.5]undecane core.
A key aspect of the structural chemistry of spiro[5.5]undecane systems is the conformation of the six-membered rings. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For cyclohexane (B81311) and its heterocyclic analogues, the chair conformation is generally the most stable.
In the solid state, X-ray diffraction studies consistently show that the six-membered rings in spiro[5.5]undecane derivatives adopt chair or distorted chair conformations. For example, in 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane ring assumes a highly symmetric chair conformation. researchgate.net The 1,3-dioxane (B1201747) ring in this and other derivatives is often found in a distorted envelope or boat conformation, influenced by the substituents and the spiro fusion. researchgate.netresearchgate.net
The stability of different conformers is influenced by factors such as the anomeric effect in spiroketals, which can stabilize conformations that might otherwise be sterically disfavored. nih.gov While the parent this compound would feature a piperazine and a 1,3-dioxane ring fused at the spiro center, it is anticipated that both rings would exhibit a preference for chair-like conformations to minimize steric and torsional strain. libretexts.org
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In dioxa-diazaspiro[5.5]undecane derivatives, hydrogen bonding is expected to play a significant role, particularly due to the presence of N-H groups in the diazacyclic ring and oxygen atoms that can act as hydrogen bond acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital.
For derivatives of 1,5-Dioxaspiro[5.5]undecane-2,4-dione, UV-Vis spectroscopy has been used as a characterization tool. researchgate.net The electronic transitions in such systems are typically associated with the chromophores present in the molecule. For example, in derivatives containing aromatic rings and conjugated systems, π → π* transitions are expected to be prominent. The presence of heteroatoms with lone pairs of electrons (such as oxygen and nitrogen) can also give rise to n → π* transitions. The specific wavelengths and intensities of these absorptions are sensitive to the molecular structure and the solvent environment.
Photophysical Studies and Solvatochromism of Dioxa-Diazaspiro[5.5]undecanes
Photophysical studies investigate the processes that occur after a molecule absorbs light, including fluorescence and phosphorescence. The photophysical properties of a compound are intimately linked to its electronic structure and molecular geometry.
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. wikipedia.org A change in solvent polarity can alter the energy gap between the ground and excited states, leading to a shift in the absorption or emission wavelength. wikipedia.org
While specific photophysical and solvatochromism studies on this compound are not documented in the provided sources, the presence of both hydrogen bond donating (N-H) and accepting (O, N) sites suggests that this class of compounds could exhibit significant solvatochromic effects. The interaction of the spiro compound with solvent molecules through hydrogen bonding can stabilize the ground or excited state to different extents, leading to observable shifts in their UV-Vis spectra. Such studies would provide valuable information about the nature of the electronic transitions and the charge distribution in the molecule in its ground and excited states.
Computational and Theoretical Investigations of 8,10 Dioxa 1,4 Diazaspiro 5.5 Undecane Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 8,10-Dioxa-1,4-diazaspiro[5.5]undecane, DFT calculations would typically be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters that can be calculated include bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides a wealth of information about the electronic nature of the molecule. This includes the distribution of electron density, which helps in identifying electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize areas that are prone to electrophilic or nucleophilic attack.
Table 1: Exemplary DFT-Calculated Geometric Parameters for a Spirocyclic System
| Parameter | Value |
| C-N Bond Length (Å) | 1.47 |
| C-O Bond Length (Å) | 1.43 |
| C-C Bond Length (Å) | 1.54 |
| C-N-C Bond Angle (°) | 112.0 |
| C-O-C Bond Angle (°) | 111.5 |
| Dihedral Angle (°) | 55.0 |
Note: The data in this table is illustrative and represents typical values for similar spirocyclic structures.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This is particularly useful for predicting electronic absorption spectra, such as those obtained by UV-Vis spectroscopy. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help to understand the photophysical properties of this compound.
The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. nih.gov Despite its computational efficiency, TD-DFT can sometimes be inaccurate, but its performance can be enhanced with machine learning models trained on higher-level calculations. core.ac.uk
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. joaquinbarroso.com For this compound, NBO analysis can provide a detailed picture of the bonding and electronic structure. It can quantify the hybridization of atomic orbitals and the occupancies of bonding, non-bonding, and anti-bonding orbitals.
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are indicative of hyperconjugation and can reveal important stabilizing effects within the molecule. The Wiberg bond index, calculated through NBO analysis, gives an indication of the bond order and can be used to assess the strength of chemical bonds. joaquinbarroso.com
Frontier Molecular Orbital (FMO) Theory and Intramolecular Charge Transfer Studies
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com These orbitals are crucial in determining the chemical reactivity of a substance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. In diazo compounds, the HOMO is often localized on the carbene fragment, while the LUMO is predominantly on the diazo moiety. nih.govacs.org Intramolecular charge transfer (ICT) is a phenomenon that can be studied using FMO theory, where an electron is transferred from a donor part of the molecule to an acceptor part upon electronic excitation.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: The data in this table is for illustrative purposes and represents a hypothetical calculation.
Advanced Conformational Analysis: Stereoelectronic Effects and Anomeric Interactions
The conformational flexibility of the spirocyclic system in this compound is a key determinant of its properties. Advanced conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Stereoelectronic effects, such as the anomeric effect, are particularly important in molecules containing heteroatoms like oxygen and nitrogen. The anomeric effect describes the tendency of a substituent adjacent to a heteroatom in a cyclohexane-like ring to prefer an axial orientation over a sterically less hindered equatorial orientation. In systems like 1,7-Dioxaspiro[5.5]undecanes, these effects have been shown to be significant.
Molecular Docking for Theoretical Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking could be used to investigate its potential interactions with biological targets.
The process involves placing the ligand in the binding site of the receptor and calculating a score that represents the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net In studies of related diazaspirocyclic compounds, molecular docking has been successfully used to understand their binding to receptors like the σ2 receptor. mdpi.com
Applications of the 8,10 Dioxa 1,4 Diazaspiro 5.5 Undecane Scaffold in Advanced Organic Synthesis and Ligand Design
Strategic Utilization as Building Blocks for Complex Molecules
The 8,10-dioxa-1,4-diazaspiro[5.5]undecane scaffold serves as a valuable starting point for the synthesis of more complex molecules, particularly those with a spirocyclic framework. One notable application is in the one-pot, three-component synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. This reaction, which proceeds under solvent-free and catalyst-free conditions, involves the condensation of aromatic aldehydes, urea, and either 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione. researchgate.net This method provides an efficient and environmentally friendly route to highly functionalized spirocyclic compounds with yields ranging from 49% to 63%. researchgate.net The versatility of this approach allows for the introduction of various substituents on the phenyl rings, originating from the aromatic aldehyde, thus enabling the creation of a library of derivatives from a common scaffold.
The strategic advantage of using the pre-formed diazaspiro[5.5]undecane system lies in its ability to introduce a rigid, three-dimensional element into the target molecule. This can be particularly useful in drug discovery and materials science, where molecular shape and rigidity are crucial for biological activity or material properties.
Design Principles for Novel Spirocyclic Scaffolds
The design of novel spirocyclic scaffolds based on the this compound core is guided by several key principles aimed at optimizing molecular properties for specific applications. A primary consideration is the inherent three-dimensionality conferred by the spiro center. This feature is increasingly sought after in drug design to enhance target selectivity and improve pharmacokinetic profiles by moving away from flat, two-dimensional structures.
Another important design principle is the potential for stereochemical diversity. The spiro atom in the this compound scaffold is a quaternary carbon, which can be a chiral center. The synthesis of enantiomerically pure or enriched spirocyclic compounds is a key goal in modern organic synthesis, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The development of asymmetric syntheses for these scaffolds is therefore a critical area of research.
Engineering Conformational Restriction in Molecular Design
A significant advantage of incorporating the this compound scaffold into a molecule is the conformational restriction it imposes. The spirocyclic fusion of the two rings locks the relative orientation of the substituents attached to them, reducing the number of accessible conformations. This pre-organization of the molecular geometry can be highly beneficial in ligand design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.
By constraining the flexibility of a molecule, the diazaspiro[5.5]undecane core helps to present appended functional groups in a well-defined spatial arrangement. This is crucial for optimizing interactions with specific residues in a protein's binding site. The rigid nature of the scaffold allows medicinal chemists to more accurately predict and control the bioactive conformation of a drug candidate.
Integration into Diverse Heterocyclic Frameworks for Chemical Library Generation
The this compound scaffold is a valuable building block for the generation of chemical libraries containing diverse heterocyclic frameworks. Its inherent functionality and rigid three-dimensional structure make it an ideal starting point for combinatorial synthesis. The nitrogen atoms within the scaffold can serve as handles for the attachment of various side chains or for the construction of additional fused or spiro-fused ring systems.
For instance, the one-pot synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives demonstrates the potential for rapid library generation. researchgate.net By varying the aromatic aldehyde component in this multicomponent reaction, a wide range of analogs with different substitution patterns on the phenyl rings can be readily synthesized. researchgate.net This approach enables the efficient exploration of the chemical space around this spirocyclic core, which is a key strategy in hit-to-lead optimization in drug discovery programs. The resulting libraries of spirocyclic compounds can then be screened for a variety of biological activities.
Ligand Design Methodologies Employing Diazaspiro[5.5]undecane Cores
While specific examples for the this compound core are not extensively documented in the provided search results, the general principles of using diazaspiro[5.5]undecane scaffolds in ligand design can be inferred. The rigid framework of these spirocycles makes them attractive as core structures for positioning pharmacophoric elements in a defined three-dimensional arrangement.
Computational modeling techniques are often employed to guide the design of ligands incorporating these scaffolds. Docking studies can help to predict how a molecule with a diazaspiro[5.5]undecane core will fit into the binding site of a target protein, allowing for the rational design of derivatives with optimized interactions.
Conclusion and Outlook in 8,10 Dioxa 1,4 Diazaspiro 5.5 Undecane Research
Summary of Current Methodological and Analytical Advancements
While specific synthetic routes for 8,10-Dioxa-1,4-diazaspiro[5.5]undecane are not extensively detailed in current literature, advancements in the synthesis of related spiro heterocycles provide a strong foundation for future work. Modern synthetic strategies are increasingly focused on efficiency, stereoselectivity, and sustainability.
Methodological Advancements:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for assembling complex molecules like spiro heterocycles. rsc.orgresearchgate.net It often leads to accelerated reaction rates, improved yields, and enhanced selectivity compared to conventional heating methods. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. These reactions are atom-economical and can rapidly generate molecular complexity, making them ideal for creating libraries of spiro compounds for screening.
N-Heterocyclic Carbene (NHC) Organocatalysis: NHC-catalyzed reactions have proven effective for the asymmetric synthesis of various spiroheterocycles, including spirocyclic oxindoles and spirobenzazepinones. nih.gov This method allows for the creation of chiral molecules with high enantioselectivity. nih.gov
Domino Reactions: Domino, or cascade, reactions involve a series of intramolecular transformations that build complex cyclic systems in a single, efficient operation. The domino Knoevenagel/Diels-Alder condensation is a notable strategy for preparing spiro[5.5]undecane-1,5,9-triones. researchgate.net
A summary of relevant advanced synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Advantages | Example Application (Related Scaffolds) |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. rsc.orgresearchgate.net | Rapid and selective synthesis of various spiro heterocycles. rsc.org |
| Multicomponent Reactions | High efficiency, molecular diversity. | Synthesis of complex spiro compounds for drug discovery libraries. |
| NHC Organocatalysis | Asymmetric synthesis, high enantioselectivity. nih.gov | Diastereoselective synthesis of spirocyclic oxindoles. nih.gov |
| Domino Reactions | High efficiency, complex structures in one pot. researchgate.net | Preparation of multi-substituted spiro[5.5]undecane-1,5,9-triones. researchgate.net |
Analytical characterization of these complex structures typically relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to confirm connectivity and stereochemistry.
Identification of Research Gaps and Future Synthetic Challenges
The most significant research gap is the lack of dedicated studies focusing specifically on the synthesis and properties of this compound. While general methods for spirocycle synthesis exist, tailored approaches for this particular diazaspiroketal are needed.
Key Research Gaps and Challenges:
Stereoselective Synthesis: The synthesis of spiroketals presents a significant stereochemical challenge. mskcc.org While thermodynamically controlled spiroketalization reactions often favor the most stable anomer, the synthesis of less stable stereoisomers requires kinetically controlled methods. mskcc.orgnih.gov Developing methodologies that provide selective access to all possible stereoisomers of this compound is a major hurdle.
Functionalization: There is a need for synthetic routes that allow for the selective functionalization of the diazacyclohexane ring. This would enable the creation of derivatives with diverse substituents, which is crucial for tuning the molecule's physicochemical properties and exploring structure-activity relationships (SAR).
Scalable Synthesis: Current advanced methods are often demonstrated on a small scale. viromii.com Developing scalable and sustainable synthetic routes, potentially leveraging techniques like electrosynthesis or flow chemistry, is necessary for producing sufficient quantities for extensive biological and material science investigations. rsc.org
Opportunities for Novel Theoretical and Computational Studies
Computational chemistry offers powerful tools to investigate molecules before engaging in resource-intensive laboratory synthesis. researchgate.net For this compound, theoretical studies can provide invaluable insights.
Potential Computational Approaches:
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the charge density distribution and bonding properties, providing a deeper understanding of the molecule's structural stability. nih.gov
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its derivatives. mdpi.commdpi.com Molecular dynamics simulations can further explore the dynamic interactions between the ligand and its target protein. mdpi.com
Pharmacophore Modeling: By comparing the structure of this compound with known active compounds, pharmacophore models can be built to guide the design of new derivatives with enhanced biological activity. mdpi.com
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize candidates with favorable drug-like profiles for synthesis. researchgate.netunimore.it
These computational approaches can significantly accelerate the discovery process by focusing experimental efforts on the most promising molecular designs. mdpi.com
Expanding the Scope of Spirocyclic Heterocycle Applications
Spirocyclic heterocycles are considered "privileged frameworks" in medicinal chemistry due to their prevalence in natural products and their diverse pharmacological activities. nih.gov The applications for compounds like this compound are potentially vast and largely unexplored.
| Potential Application Area | Rationale for Spirocyclic Scaffolds |
| Medicinal Chemistry | The rigid 3D structure can lead to high selectivity for biological targets. mdpi.com Spirocycles are found in compounds with anticancer, antimicrobial, antifungal, and antiviral activities. mdpi.comresearchgate.netnih.gov |
| Materials Science | Unique electronic and optical properties make them candidates for organic semiconductors, light-emitting diodes, and liquid crystals. rsc.orgresearchgate.net |
| Agrochemicals | Potential for selective activity against pests and pathogens in pesticides and herbicides. |
| Biological Probes | Can be used to study the interactions between small molecules and biological macromolecules. |
The unique combination of a spiroketal with a diamine functionality in this compound could serve as a novel scaffold for developing new therapeutics, functional materials, or chemical probes. Its structural rigidity and defined vectorization of substituents make it an attractive, yet untapped, resource for chemists across multiple disciplines. mdpi.comresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for 8,10-Dioxa-1,4-diazaspiro[5.5]undecane?
Methodological Answer:
Synthesis of spirocyclic compounds like this compound often employs multi-component reactions. A validated approach involves cyclocondensation of aldehydes, amines, and ketones under acidic conditions. For example, highlights a three-component reaction using aromatic aldehydes, nitriles, and cyclic ketones in concentrated sulfuric acid, yielding structurally analogous azaspiro compounds. Key steps include:
- Optimization of stoichiometry (e.g., 1:1:1 molar ratio for aldehyde, nitrile, and ketone).
- Temperature control (reflux at 80–100°C for 6–12 hours).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Yields typically range from 40–65%, depending on substituent electronic effects .
Basic: How to characterize the spirocyclic structure of this compound experimentally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR can identify spirojunction signals (e.g., quaternary carbons at ~95–110 ppm in ) and oxygen/nitrogen proximity effects on proton splitting .
- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve bond angles and torsion angles critical for spirocyclic conformation .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (e.g., CHNO for the parent compound) .
Advanced: How do reaction conditions influence the regioselectivity of this compound derivatives?
Methodological Answer:
Regioselectivity in spirocyclic systems is highly solvent- and catalyst-dependent:
- Acidic Conditions : Sulfuric acid promotes intramolecular cyclization by protonating carbonyl groups, favoring spiro over linear products (e.g., reports 70% spiro selectivity under HSO) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states with partial charges, enhancing spirojunction formation.
- Substituent Effects : Electron-withdrawing groups on reactants reduce steric hindrance, improving yields (e.g., para-substituted aryl groups increase yield by 15–20%) .
Advanced: What computational methods are used to predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) is widely applied:
- Geometry Optimization : B3LYP/6-31G(d) basis sets model spirocyclic conformers and transition states .
- Reactivity Indices : Fukui functions identify nucleophilic/electrophilic sites (e.g., nitrogen atoms in the diaza ring show high nucleophilicity) .
- Molecular Dynamics (MD) : Simulations predict solubility and aggregation behavior in solvents like DMSO or water .
Advanced: How is this compound utilized in pharmaceutical intermediate design?
Methodological Answer:
Spirocyclic cores are valued for their conformational rigidity and bioavailability:
- Impurity Profiling : identifies spirocyclic impurities (e.g., chloro- and bromo-derivatives) in API synthesis, necessitating HPLC-MS monitoring (C18 column, 0.1% TFA in acetonitrile/water) .
- Pharmacophore Modeling : Substituents at the nitrogen or oxygen atoms enhance binding to CNS targets (e.g., serotonin receptors) .
- Stability Studies : Accelerated degradation under oxidative conditions (40°C/75% RH for 6 months) assesses shelf-life .
Advanced: How to resolve contradictions in synthetic yield data for spirocyclic compounds?
Methodological Answer:
Discrepancies often arise from uncontrolled variables:
- Purity of Reactants : Use GC-MS or NMR to verify aldehyde/ketone purity (>98%) .
- Catalyst Trace Contamination : ICP-MS screens for metal residues (e.g., Fe) that alter reaction pathways .
- Statistical Design : Factorial experiments (e.g., 2 designs) isolate critical factors (temperature, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
